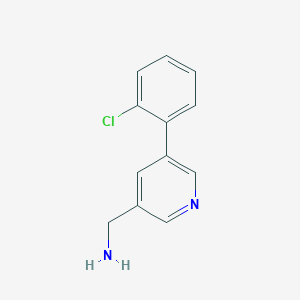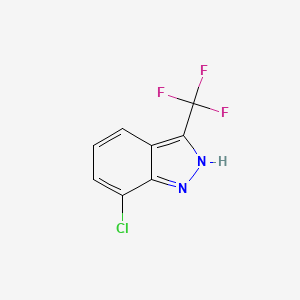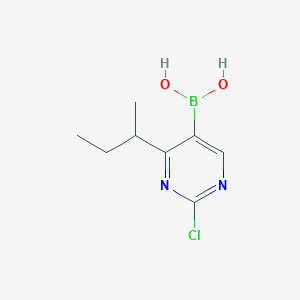
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant interest in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid typically involves the reaction of 4-(sec-Butyl)-2-chloropyrimidine with a boron-containing reagent under specific conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of palladium catalysts and bases to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions with aryl halides yield biaryl compounds, while oxidation reactions produce boronic esters .
Scientific Research Applications
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in cancer therapy and other medical applications due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds. This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transfer of the organic moiety to the palladium center .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
4-Butylphenylboronic acid: Similar in structure but with different substituents on the aromatic ring.
Uniqueness
(4-(sec-Butyl)-2-chloropyrimidin-5-yl)boronic acid is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties make it particularly effective in certain types of coupling reactions and allow for the synthesis of unique organic molecules that may not be accessible using other boronic acids .
Properties
Molecular Formula |
C8H12BClN2O2 |
|---|---|
Molecular Weight |
214.46 g/mol |
IUPAC Name |
(4-butan-2-yl-2-chloropyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H12BClN2O2/c1-3-5(2)7-6(9(13)14)4-11-8(10)12-7/h4-5,13-14H,3H2,1-2H3 |
InChI Key |
ULKPGMYAGXSXCZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C(C)CC)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


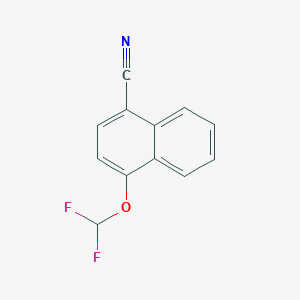
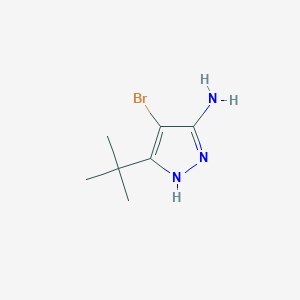
![1-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanone hydrochloride](/img/structure/B11886982.png)
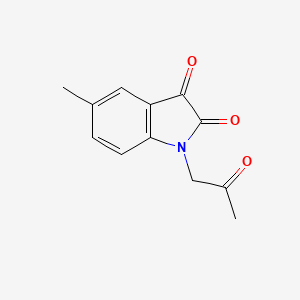
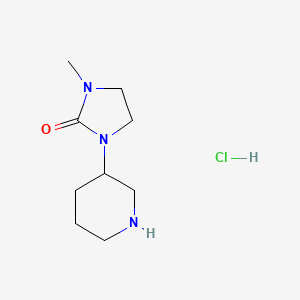
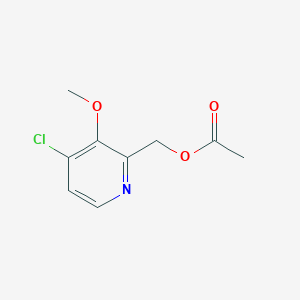

![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)

